2,5-Dimethoxyphenylacetonitrile
Overview
Description
The compound 2,5-Dimethoxyphenylacetonitrile is a chemical that features in various research studies due to its potential applications in the synthesis of more complex molecules. While the provided papers do not directly discuss 2,5-Dimethoxyphenylacetonitrile, they do involve related compounds that can offer insights into the behavior and characteristics of dimethoxyphenylacetonitrile derivatives.
Synthesis Analysis
The synthesis of related compounds, such as 2-amino-7, 8-dimethoxy-1H-3-benzazepine, has been reported starting from 3, 4-dimethoxyphenylacetonitrile. This synthesis is part of a broader discussion on the conditions that favor the formation of benzazepines over isomeric benzylimidazoles, indicating the versatility of dimethoxyphenylacetonitrile derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of a bicyclic ortho-aminocarbonitrile derivative, which includes a 2,5-dimethoxyphenyl group, has been characterized using spectroscopic techniques and X-ray diffraction. The compound crystallizes in the monoclinic system and exhibits intermolecular interactions that are crucial for its stability . Similarly, the structure of another derivative, 2-amino-5,6-dihydro-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile, has been confirmed by IR and NMR spectra and crystallizes in the monoclinic space group .
Chemical Reactions Analysis
The reactivity of dimethoxyphenylacetonitrile derivatives can be inferred from studies on related compounds. For instance, the reaction between pentafluorophenylacetonitrile and guanidine-like bases results in the formation of substituted dimers and oligomers, suggesting that dimethoxyphenylacetonitrile derivatives might also undergo similar reactions under the right conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethoxyphenylacetonitrile derivatives can be complex, as evidenced by the detailed analysis of their crystal packing, intermolecular interactions, and optimized bond geometry using density functional theory (DFT). The molecular electrostatic potential, Mulliken charges, and frontier molecular orbital analysis provide further insights into the electronic properties of these compounds . Additionally, the crystal voids and energy frameworks have been investigated using Hirshfeld surface studies, which can be relevant to understanding the properties of 2,5-Dimethoxyphenylacetonitrile .
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Xylopinine : Utilizing a similar compound, 3,4-Dimethoxyphenylacetonitrile, as a starting material, the synthesis of xylopinine was achieved through a series of chemical reactions including hydrolysis, hydrogenation reduction, and Bischler-Napieralski cyclization (Jiang Shen-de, 2010).
- Electrochemical Studies : Research on 2-amino-3-cyano-4-phenylthiophene, a compound structurally related to 2,5-Dimethoxyphenylacetonitrile, revealed insights into its electrooxidation and the formation of a new class of photoluminescent materials (Ekinci et al., 2000).
Pharmacology and Biomedical Research
- Metabolism of Psychoactive Compounds : A study on 4-Bromo-2,5-dimethoxyphenethylamine, which is structurally related to 2,5-Dimethoxyphenylacetonitrile, detailed its metabolic pathways in various species, providing valuable information for pharmacology and toxicology research (Carmo et al., 2005).
- Cardiovascular Studies : Iproveratril, a derivative of 3,4-dimethoxyphenylacetonitrile, was investigated for its effects on the heart and coronary circulation in dogs, contributing to cardiovascular pharmacology (Ross & Jorgensen, 1968).
Biochemistry and Molecular Studies
- Cytochrome P450 Enzymes in Metabolism : Research on dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine compounds, related to 2,5-Dimethoxyphenylacetonitrile, characterized the cytochrome P450 enzymes involved in their metabolism, contributing to the understanding of biochemical processes (Nielsen et al., 2017).
- Photodegradation Studies : Investigations into the photodegradation of methoxy substituted curcuminoids, closely related to 2,5-Dimethoxyphenylacetonitrile, provided insights into their stability and degradation pathways (Galer & Šket, 2015).
Safety And Hazards
properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKDGRJAFWDOOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374326 | |
Record name | 2,5-Dimethoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxyphenylacetonitrile | |
CAS RN |
18086-24-3 | |
Record name | 2,5-Dimethoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18086-24-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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